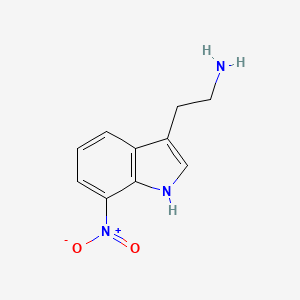

2-(7-Nitro-1H-indol-3-yl)ethylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11N3O2 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

2-(7-nitro-1H-indol-3-yl)ethanamine |

InChI |

InChI=1S/C10H11N3O2/c11-5-4-7-6-12-10-8(7)2-1-3-9(10)13(14)15/h1-3,6,12H,4-5,11H2 |

InChI Key |

NGXZVAWPJTXWBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2CCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 7 Nitro 1h Indol 3 Yl Ethylamine

Strategies for the Construction of the 7-Nitroindole (B1294693) Core and C3-Ethylamine Side Chain

The construction of the target molecule can be approached by either forming the 7-nitroindole core first, followed by the addition of the C3-ethylamine side chain, or by modifying a pre-existing tryptamine (B22526) scaffold. Each strategy presents unique challenges regarding regioselectivity and functional group compatibility.

Direct nitration involves introducing a nitro group onto a pre-formed indole (B1671886) ring system. The primary challenge lies in controlling the position of nitration, as the indole ring has multiple reactive sites.

The direct nitration of an unprotected indole or tryptamine is often complicated, as the electron-rich pyrrole (B145914) ring is highly susceptible to electrophilic attack, typically favoring the C3 position. acs.org To achieve nitration at the C7 position of the benzene (B151609) ring portion, chemists often employ strategies involving protecting groups and carefully selected nitrating agents and reaction conditions.

For instance, studies on the nitration of protected L-tryptophan derivatives demonstrate the profound impact of reaction conditions on regioselectivity. nih.govnih.gov Nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester with nitric acid in acetic anhydride (B1165640) primarily yields the 2-nitro derivative, whereas performing the reaction in trifluoroacetic acid favors the formation of the 6-nitro product. nih.govnih.gov This highlights that directing nitration specifically to the C7-position is a non-trivial challenge that typically requires a substrate with a pre-existing C7 functional group or the use of advanced directing-group strategies. A non-acidic and metal-free method using trifluoroacetyl nitrate (B79036) has been developed for the regioselective nitration of indoles at the C3 position, further illustrating the inherent reactivity of that site. rsc.org

Table 1: Examples of Regioselective Nitration Conditions for Protected Tryptophan

| Substrate | Reagents | Solvent | Major Product | Yield (%) |

| Nα,N1-Bis(trifluoroacetyl)-L-tryptophan methyl ester | HNO₃ | Acetic Anhydride | Nα-Trifluoroacetyl-2-nitro -L-tryptophan methyl ester | 67 |

| Nα,N1-Bis(trifluoroacetyl)-L-tryptophan methyl ester | HNO₃ | Trifluoroacetic Acid | Nα-Trifluoroacetyl-6-nitro -L-tryptophan methyl ester | 69 |

An alternative to direct nitration for synthesizing specific nitroindoles is through the chemical transformation of other functional groups, notably an amino group, via diazotization.

This route involves starting with a 7-aminoindole derivative. The primary aromatic amine at the C7 position is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.orgyoutube.com This diazonium intermediate is versatile and can be subsequently converted into a nitro group, often through a Sandmeyer-type reaction. While diazonium salts are important intermediates for preparing various derivatives, their stability can be a concern. organic-chemistry.org

Catalytic hydrogenation is a key reaction in this context, primarily used for the reverse transformation: the reduction of a nitro group to an amine. For example, a 7-nitroindole could be reduced to a 7-aminoindole using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst. acs.orgnih.gov This 7-aminoindole could then be used in a diazotization sequence if further functionalization were required.

Multi-step syntheses provide a robust and controllable pathway to the target compound by building the side chain onto a pre-functionalized indole core or vice-versa.

These strategies are central to forming the C3-ethylamine side chain. A common approach begins with a 7-nitroindole-3-carboxaldehyde. This aldehyde can undergo a Henry reaction (a nitroaldol condensation) with nitromethane (B149229) to produce a 3-(2-nitrovinyl)-7-nitro-1H-indole intermediate. This sets the stage for subsequent reduction.

In analogous systems, the aza-Michael reaction, which involves the addition of an amine to an electron-deficient alkene, is a powerful tool for forming carbon-nitrogen bonds. nih.gov This type of cascade reaction, where an initial Michael addition is followed by an intramolecular cyclization, is well-documented for creating complex heterocyclic structures and can proceed efficiently without a catalyst. nih.govnih.gov More direct methods include the one-pot reductive alkylation of indoles with N-protected aminoethyl acetals, which provides a convergent and versatile route to tryptamine derivatives. researchgate.net

The reduction of a nitro group is a fundamental transformation in the synthesis of tryptamines from nitro-containing precursors. researchgate.net For the synthesis of 2-(7-Nitro-1H-indol-3-yl)ethylamine, this step is critical for converting a 3-(2-nitroethyl) side chain precursor into the final ethylamine (B1201723) moiety.

A variety of reducing agents can accomplish this transformation. The conventional method often uses powerful hydrides like lithium aluminum hydride (LiAlH₄); however, this reagent is non-selective and can be harsh, potentially leading to undesired side reactions, especially with halogenated substrates. tci-thaijo.org Milder and more chemoselective methods are often preferred. A combination of sodium borohydride (B1222165) (NaBH₄) and nickel(II) acetate (B1210297) has been shown to be effective for reducing 3-(2-nitroethyl)indoles to the corresponding tryptamines under mild conditions. tci-thaijo.org

Other widely used methods for reducing aromatic nitro groups include catalytic hydrogenation with reagents like H₂ over Pd/C or Raney Nickel, and the use of metals like iron, tin, or zinc in acidic media. wikipedia.orgyoutube.com Metal-free reduction systems, such as those using trichlorosilane (B8805176) and a tertiary amine, offer high chemoselectivity, reducing nitro groups without affecting other sensitive functionalities. organic-chemistry.orggoogle.com

Table 2: Selected Methods for the Reduction of Nitro Groups to Amines

| Reagent System | Substrate Type | Key Features & Conditions |

| LiAlH₄ | Aliphatic & Aromatic Nitro | Powerful, non-selective reducing agent, requires anhydrous conditions. tci-thaijo.orgwikipedia.org |

| NaBH₄ / Ni(OAc)₂∙4H₂O | Aliphatic Nitro | Mild conditions (room temp), good for substrates with sensitive groups. tci-thaijo.org |

| H₂ / Pd-C | Aromatic Nitro | Common catalytic hydrogenation method, highly efficient and clean. acs.orgnih.govwikipedia.org |

| Fe / Acid (e.g., HCl, Acetic Acid) | Aromatic Nitro | Classic, inexpensive method for industrial-scale reductions. wikipedia.org |

| SnCl₂ | Aromatic Nitro | Effective reducing agent, often used in laboratory synthesis. wikipedia.org |

| HSiCl₃ / Tertiary Amine | Aromatic & Aliphatic Nitro | Metal-free, mild, and highly chemoselective. organic-chemistry.orggoogle.com |

Precursor Synthesis for 7-Nitro-1H-indole-3-yl Derivatives

Preparation of N,N-Dimethyl-1-(7-nitro-1H-indol-3-yl)methanamine

A crucial intermediate for accessing the indole-3-acetic acid and acetonitrile (B52724) derivatives is N,N-Dimethyl-1-(7-nitro-1H-indol-3-yl)methanamine, commonly known as 7-nitrogramine (B167658). Its preparation is typically achieved through the Mannich reaction, a classic method for the aminomethylation of acidic C-H bonds.

This reaction involves the condensation of 7-nitroindole with formaldehyde (B43269) and dimethylamine (B145610). chemicalbook.com The electrophilic Eschenmoser's salt or a pre-formed mixture of formaldehyde and dimethylamine (forming an iminium ion in situ) reacts with the electron-rich C3 position of 7-nitroindole to yield the desired product.

Reaction Scheme: 7-Nitroindole + CH₂O + (CH₃)₂NH → N,N-Dimethyl-1-(7-nitro-1H-indol-3-yl)methanamine

| Reactant | Reagent | Product |

| 7-Nitroindole | Formaldehyde, Dimethylamine | N,N-Dimethyl-1-(7-nitro-1H-indol-3-yl)methanamine |

Synthesis of 2-(7-Nitro-1H-indol-3-yl)acetonitrile and 2-(7-Nitro-1H-indol-3-yl)acetic Acid

The synthesis of 2-(7-Nitro-1H-indol-3-yl)acetonitrile and its corresponding carboxylic acid, 2-(7-Nitro-1H-indol-3-yl)acetic acid, typically proceeds via the intermediate 7-nitrogramine. This multi-step sequence is a well-established pathway in indole chemistry for elongating the side chain at the C3 position. sioc-journal.cnacs.org

The first step involves the displacement of the dimethylamino group of 7-nitrogramine with a cyanide ion. This is often achieved by first quaternizing the tertiary amine with an alkyl halide, such as methyl iodide, to create a better leaving group. The resulting quaternary ammonium (B1175870) salt is then treated with a cyanide salt, like sodium or potassium cyanide, to yield 2-(7-nitro-1H-indol-3-yl)acetonitrile.

The final step is the hydrolysis of the nitrile group. This can be accomplished under either acidic or basic conditions. For instance, heating the nitrile in the presence of a strong acid like hydrochloric acid or a strong base like sodium hydroxide (B78521) will hydrolyze the nitrile to the corresponding carboxylic acid, yielding 2-(7-nitro-1H-indol-3-yl)acetic acid. sioc-journal.cnorgsyn.org The reduction of this acid would ultimately lead to the target compound, this compound.

Synthetic Pathway Overview:

| Starting Material | Intermediate | Final Product |

| N,N-Dimethyl-1-(7-nitro-1H-indol-3-yl)methanamine | 2-(7-Nitro-1H-indol-3-yl)acetonitrile | 2-(7-Nitro-1H-indol-3-yl)acetic Acid |

Derivatization Strategies of the Ethylamine Moiety

The primary amine of this compound is a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Formation of Thiourea Derivatives

Thiourea derivatives are readily formed by the reaction of the primary amine of this compound with various isothiocyanates. This condensation reaction is typically carried out in an anhydrous solvent, such as dichloromethane (B109758) or tetrahydrofuran, and proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate. researchgate.net This method allows for the introduction of a wide range of alkyl or aryl substituents (R) depending on the isothiocyanate used. researchgate.net

General Reaction: this compound + R-N=C=S → 1-(2-(7-Nitro-1H-indol-3-yl)ethyl)-3-R-thiourea

| Amine Component | Reagent | Product Class |

| This compound | Alkyl/Aryl Isothiocyanate | N-Substituted Thioureas |

Amide Bond Formation for Substituted Indole-Ethylamines

Amide bonds can be formed by coupling the primary amine of this compound with carboxylic acids. This transformation typically requires the use of a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. Common coupling systems include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. nih.govnih.gov Alternatively, the amine can be reacted with more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base to scavenge the acidic byproduct.

General Reaction: this compound + R-COOH → N-(2-(7-Nitro-1H-indol-3-yl)ethyl)-R-carboxamide

| Reaction Type | Reagents | Product Class |

| Amide Coupling | Carboxylic Acid, Coupling Agent (e.g., EDC, HOBt) | N-Acyl Derivatives |

| Acylation | Acyl Chloride/Anhydride, Base (e.g., Triethylamine) | N-Acyl Derivatives |

Schiff Base Formation via Condensation Reactions

The primary amine of this compound can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. The reaction involves a nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov This process is typically reversible and is often carried out with the removal of water to drive the equilibrium toward the product. nih.gov The reaction is versatile, allowing for the formation of a wide array of Schiff bases by varying the aldehyde or ketone reactant.

General Reaction: this compound + R-C(=O)R' → (E/Z)-N-(R,R'-methylidene)-2-(7-nitro-1H-indol-3-yl)ethan-1-amine

| Amine Component | Carbonyl Component | Product Class |

| This compound | Aldehyde (R'=H) or Ketone | Imines (Schiff Bases) |

Optimization of Synthetic Pathways and Reaction Conditions

The efficient synthesis of this compound hinges on the meticulous optimization of reaction conditions. This involves a careful selection of solvents, precise temperature control, and the use of appropriate catalyst systems to maximize yield and purity.

The choice of solvent and reaction temperature are critical parameters that can significantly influence the outcome of the synthesis of the 7-nitroindole core and its subsequent alkylation.

In the Leimgruber-Batcho indole synthesis , which proceeds from an o-nitrotoluene derivative, the initial condensation to form the enamine is typically conducted under heating. The subsequent reductive cyclization can be performed in various solvents. For instance, microwave-assisted syntheses have demonstrated that solvents like acetonitrile (ACN) or dimethyl sulfoxide (B87167) (DMSO) can be effective, with reactions carried out at elevated temperatures (e.g., 60°C) to reduce reaction times and improve yields. rsc.orgunina.it The use of continuous flow reactors allows for even higher temperatures (up to 200°C) by operating under high pressure, which can dramatically increase reaction rates and productivity. nih.gov

For the Fischer indole synthesis , starting from a substituted phenylhydrazine, temperature control is crucial. Reactions involving nitro-substituted phenylhydrazines may require reflux temperatures to proceed, but prolonged heating can also lead to decomposition and polymerization of the product, resulting in lower yields. nih.gov For example, the reaction of p-nitrophenylhydrazine with isopropyl methyl ketone in acetic acid at reflux for 1.5 hours gave a very low yield (10%). nih.gov In some cases, continuous flow synthesis under high-temperature (200-230°C) and high-pressure conditions has been shown to be highly efficient, affording high yields in very short residence times (e.g., 20 seconds to 3 minutes). nih.gov

The selection of solvent also plays a pivotal role. In the Fischer indole synthesis, acetic acid is a common solvent and also acts as a Brønsted acid catalyst. nih.govnih.gov However, for certain substrates, a binary mixture of acetic acid and hydrochloric acid has been used to improve yields. nih.gov In the C2-alkylation of indoles, a variety of organic solvents such as ethyl acetate (EtOAc), hexane, and toluene (B28343) have been shown to be effective, while highly polar solvents like water, DMF, and THF may be less suitable for certain transformations. frontiersin.org

The following table summarizes the impact of solvent and temperature on indole synthesis based on literature findings.

| Synthetic Step/Method | Solvent(s) | Temperature | Observations |

| Leimgruber-Batcho Reductive Cyclization | Methanol, Ethanol (B145695) | Room Temperature to 70°C | Zinc dust and acetic acid in ethanol at 70°C for 4 hours is an effective system. rsc.org |

| Microwave-Assisted Indole Synthesis | DMF, ACN, DMSO | 60°C - 80°C | Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating. rsc.orgunina.it |

| Fischer Indole Synthesis (Nitro-substituted) | Acetic Acid | Reflux | Can lead to low yields due to product instability at high temperatures. nih.gov |

| Continuous Flow Fischer Indole Synthesis | Acetic Acid/Isopropanol | 200°C | High yield (96%) with a short residence time (approx. 3 minutes). nih.gov |

| C2-Alkylation of Indoles | EtOAc, Hexane, Toluene | Not specified | Good yields obtained in these solvents. frontiersin.org |

The choice of catalyst is fundamental for directing the reaction towards the desired product with high selectivity and efficiency. Different stages of the synthesis of this compound rely on distinct catalytic systems.

The Leimgruber-Batcho synthesis is a two-step process where the second step, a reductive cyclization of a nitroenamine, is catalytic. A variety of reducing agents can be employed for this transformation. Commonly used systems include Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen gas, stannous chloride (SnCl₂), or iron in acetic acid. wikipedia.org The use of titanium(III) chloride has also been reported as an effective reagent for this reduction, offering advantages due to its acidic nature which can facilitate the subsequent cyclization. clockss.org One-pot protocols have been developed using zinc dust and acetic acid for the reductive cyclization, providing good yields. rsc.org

In the Fischer indole synthesis , the reaction is catalyzed by acids. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, and p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, boron trifluoride, and iron chloride) have been successfully used. nih.govwikipedia.org The choice of acid catalyst is critical and can significantly impact the reaction's success, particularly with deactivated substrates like nitro-substituted phenylhydrazines. nih.gov In some modern variations, palladium catalysts are used in a cross-coupling approach to form the necessary hydrazone intermediate. wikipedia.org

For the introduction of the ethylamine side chain at the C3 position, aza-alkylation reactions are employed. These reactions can be catalyzed by metals, Brønsted acids, Lewis acids, or organocatalysts. rsc.orgunimi.it While the C3 position of indole is typically nucleophilic, direct alkylation can be challenging. An alternative approach involves the use of transition metal catalysts, such as rhodium(III) complexes, for the oxidative alkylation of indoles. rsc.org Iridium catalysts have been shown to be highly efficient and selective for the C3-allylation of 7-azaindoles, a related class of compounds. researchgate.net

The table below provides an overview of catalyst systems used in relevant indole syntheses.

| Transformation | Catalyst System | Role of Catalyst |

| Leimgruber-Batcho Reductive Cyclization | Raney Ni/Hydrazine; Pd/C, H₂; SnCl₂; Fe/AcOH; Zn/AcOH | Reduction of the nitro group to an amine, facilitating cyclization. rsc.orgwikipedia.org |

| Fischer Indole Synthesis | HCl, H₂SO₄, PPA, p-TSA (Brønsted acids); ZnCl₂, BF₃, FeCl₃ (Lewis acids) | Catalyzes the researchgate.netresearchgate.net-sigmatropic rearrangement of the phenylhydrazone intermediate. nih.govwikipedia.org |

| Palladium-Catalyzed Indole Synthesis | Pd(OAc)₂/Ligand | Catalyzes the intramolecular oxidative coupling of enamines. rsc.orgunina.it |

| C3 aza-alkylation of Indoles | Metals, Brønsted acids, Lewis acids, Organocatalysts | Formation of a reactive iminium species for alkylation. rsc.orgunimi.it |

| Rhodium-Catalyzed Oxidative Alkylation | Rh(III) complexes | Catalyzes C-H activation for alkylation. rsc.org |

Maximizing the yield and ensuring the high purity of the final product are paramount in research and pharmaceutical applications. Several strategies can be employed throughout the synthesis of this compound to achieve these goals.

A significant advancement in indole synthesis is the development of one-pot procedures . For the Leimgruber-Batcho synthesis, a one-pot approach that proceeds directly from the o-nitrotoluene derivative to the final indole product has been shown to be more efficient, reduce by-products, and provide higher yields compared to the traditional two-step process. journalijar.com For example, a one-pot synthesis of 4-benzyloxyindole (B23222) resulted in a 92% yield, a significant improvement over the 32% yield from conventional routes. journalijar.com

The use of microwave irradiation has also emerged as a powerful tool for yield enhancement and reduction of reaction times. rsc.orgunina.it In the palladium-catalyzed synthesis of 2-methyl-1H-indole-3-carboxylate derivatives, switching from conventional heating to microwave irradiation led to a significant increase in yield (from 45% to over 90% in some cases) and a drastic reduction in reaction time. rsc.orgunina.it

Purification of the intermediates and the final product is crucial. Column chromatography on silica (B1680970) gel is a standard method for purifying indole derivatives. rsc.org In some cases, semi-preparative HPLC is used to isolate the desired compound in high purity. rsc.orgunina.it The choice of eluent for chromatography, such as a mixture of petroleum ether and ethyl acetate, is optimized to achieve effective separation. rsc.org

Finally, careful control over reaction stoichiometry and the exclusion of air and moisture, often by performing reactions under an inert atmosphere (e.g., argon), are standard practices to prevent side reactions and degradation of reagents and products, thereby enhancing both yield and purity. rsc.org

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual atoms.

Proton (¹H NMR) Analysis of Indole (B1671886) and Ethylamine (B1201723) Moieties

Proton NMR (¹H NMR) spectroscopy provides critical information about the number of different types of protons and their neighboring environments within the molecule. In 2-(7-Nitro-1H-indol-3-yl)ethylamine, the ¹H NMR spectrum would be expected to display distinct signals corresponding to the protons of the indole ring and the ethylamine side chain.

The protons on the aromatic portion of the indole ring typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm, due to the anisotropic effect of the aromatic ring currents. inflibnet.ac.in The presence of the electron-withdrawing nitro group at the 7-position would be expected to further deshield adjacent protons, causing their signals to shift to a higher frequency (further downfield). The NH proton of the indole ring typically appears as a broad singlet at a chemical shift greater than 10 ppm. researchgate.net

The protons of the ethylamine side chain would appear in the more upfield region of the spectrum. The two methylene (B1212753) groups (-CH₂-CH₂-) would likely appear as two distinct multiplets, with their chemical shifts influenced by the adjacent indole ring and the terminal amino group. Typically, the methylene group attached to the indole ring would resonate at a slightly lower field compared to the methylene group adjacent to the amine. docbrown.info The protons of the primary amine (-NH₂) can sometimes be observed, often as a broad singlet, though their visibility can be affected by solvent and concentration. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Indole NH | >10 | Broad Singlet |

| Aromatic CH | 6.5 - 8.5 | Doublet, Triplet, or Multiplet |

| Indole-CH₂- | ~2.8 - 3.2 | Triplet or Multiplet |

| -CH₂-NH₂ | ~2.7 - 3.1 | Triplet or Multiplet |

| -NH₂ | Variable | Broad Singlet |

Carbon-13 (¹³C NMR) Spectroscopy for Structural Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope (about 1.1%), the spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org This simplifies the spectrum and allows for the direct counting of non-equivalent carbon atoms. libretexts.org

The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) compared to ¹H NMR, which minimizes signal overlap. libretexts.orglibretexts.org The carbons of the indole ring in this compound would resonate in the aromatic region, typically between 100 and 140 ppm. compoundchem.comoregonstate.edu The presence of the nitro group would significantly influence the chemical shifts of the carbons in the benzene (B151609) portion of the indole ring, with the carbon atom directly attached to the nitro group (C7) expected to be significantly deshielded. chemicalbook.com The carbons of the ethylamine side chain would appear in the upfield region of the spectrum, generally between 20 and 50 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Indole C=C | 100 - 140 |

| Indole C-N | 120 - 140 |

| Indole C-NO₂ | ~140 - 150 |

| Indole-CH₂- | ~25 - 35 |

| -CH₂-NH₂ | ~35 - 45 |

Advanced 2D NMR Techniques (TOCSY, HSQC, HMBC) for Complete Assignment

While 1D NMR provides fundamental structural information, complex molecules often require the use of two-dimensional (2D) NMR techniques for complete and unambiguous assignment of all proton and carbon signals. nih.gov These experiments reveal correlations between nuclei, allowing for the piecing together of the molecular structure.

Total Correlation Spectroscopy (TOCSY): A TOCSY experiment shows correlations between all protons within a spin system. wisc.edu For this compound, this would be particularly useful for identifying the protons of the ethylamine side chain, as they form a continuous spin system. It would also help to trace the connectivity of the protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This is an incredibly powerful tool for assigning carbon signals based on the assignments of their attached protons. By overlaying the HSQC spectrum with the ¹H and ¹³C spectra, a direct link between the two can be established.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. mdpi.com This is crucial for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems. For example, an HMBC experiment could show a correlation between the protons of the methylene group adjacent to the indole ring and the C2 and C4 carbons of the indole nucleus, confirming the point of attachment of the side chain. The development of new NMR methods, such as the Ultraselective Heteronuclear Polarization Transfer (UHPT) method, allows for the selective measurement of carbon atoms linked to specific hydrogens in a single measurement, which can significantly aid in the analysis of complex structures. eurekalert.org

NMR for Studying Compound-Target Interactions

NMR spectroscopy is not only a tool for structural elucidation but also a powerful technique for studying the interactions between a small molecule, like this compound, and its biological target, such as a protein or a nucleic acid. nih.govyoutube.com These studies can provide valuable information about the binding site, the conformation of the bound ligand, and the binding affinity.

Ligand-observed NMR experiments are particularly useful when the target macromolecule is large. In these experiments, the NMR spectrum of the small molecule is monitored in the presence of increasing concentrations of the target. Changes in the chemical shifts, line broadening, or the observation of transferred nuclear Overhauser effects (trNOE) can indicate binding. nih.gov For instance, the interaction of tryptamine (B22526) derivatives with lipid bilayers has been studied using molecular dynamics simulations, which can be complemented by experimental NMR data. nih.gov Furthermore, NMR-based screening methods can be employed to identify lead compounds that bind to specific biological targets. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for confirming its elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This high accuracy allows for the unambiguous determination of the elemental formula of a molecule. For this compound, HRMS would be used to confirm its molecular formula of C₁₀H₁₁N₃O₂. The experimentally determined mass would be compared to the calculated exact mass for this formula. For example, studies on nitroindole isomers have utilized ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HESI-HRMS) to verify the molecular formula C₈H₆N₂O₂. nih.govacs.org This technique provides a high degree of confidence in the identity of the compound and is a critical component of its characterization.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Tryptamine |

| Indole |

| N,N-dimethyltryptamine |

| 1-Methyl-2-(7-methyl-1H-indol-3-yl)-ethylamine |

| 2-(4,7-Dimethoxy-1H-indol-3-YL)-ethylamine |

| Ethylamine |

| Tetramethylsilane |

| Dactinomycin |

| Iprovicarb |

| Brucine |

| Strychnine |

| 1-pentyne |

| Dimethylformamide |

| 1-heptanol |

LC-MS for Purity Assessment and Identification of Reaction Intermediates

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for assessing the purity of a synthesized compound and for identifying intermediates and byproducts in a reaction mixture. In the context of synthesizing this compound, LC-MS would be employed to separate the target compound from starting materials, reagents, and any side-products.

The liquid chromatography component separates compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase. oup.comnih.gov For tryptamine derivatives, a common approach involves using a gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. oup.comnih.gov

The mass spectrometer, coupled to the LC, ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio (m/z). Electrospray ionization (ESI) in positive mode is frequently used for tryptamines, as the basic ethylamine side chain is readily protonated. oup.com The resulting mass spectrum for pure this compound would be expected to show a prominent ion corresponding to its protonated molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition.

Tandem mass spectrometry (MS/MS) further enhances structural elucidation by fragmenting the parent ion and analyzing the resulting product ions. For a tryptamine scaffold, characteristic fragmentation patterns include the cleavage of the ethylamine side chain. This analytical detail is crucial for distinguishing between isomers and identifying unknown impurities or reaction intermediates. oup.comnih.gov

A typical LC-MS/MS method for analyzing tryptamine derivatives might involve the following parameters:

| Parameter | Example Value | Reference |

| Column | C18, 2.6 µm, 2.1 x 100 mm | oup.com |

| Mobile Phase A | 0.1% Formic Acid in Water | nih.gov |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | oup.com |

| Flow Rate | 0.3 mL/min | nih.gov |

| Ionization Mode | Positive ESI | oup.com |

| Detection | Multiple Reaction Monitoring (MRM) | nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Analysis

Infrared (IR) Spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural features. The nitro group (NO₂) gives rise to two strong and easily identifiable stretching vibrations: an asymmetric stretch typically in the 1560-1490 cm⁻¹ region and a symmetric stretch in the 1370-1310 cm⁻¹ range. spectroscopyonline.comscielo.org.za

Other expected peaks for the indole structure include the N-H stretch of the indole ring, usually appearing as a sharp band around 3400 cm⁻¹. researchgate.net The aromatic C-H and C=C stretching vibrations of the benzene and pyrrole (B145914) rings would also be present. researchgate.net The presence of the ethylamine side chain would be confirmed by C-H stretching and bending vibrations.

Key IR Absorption Bands for Nitro-Indole Compounds

| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibration Type | Reference |

|---|---|---|---|

| Indole N-H | ~3400 | Stretch | researchgate.net |

| Aromatic C-H | 3100-3000 | Stretch | researchgate.net |

| Aliphatic C-H | 3000-2850 | Stretch | asianpubs.org |

| Aromatic C=C | 1620-1450 | Stretch | researchgate.net |

| Asymmetric NO₂ | 1560-1490 | Stretch | spectroscopyonline.comscielo.org.za |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The indole nucleus has characteristic absorption bands due to π-π* transitions. nih.govnih.gov For a 7-nitro substituted indole, the presence of the nitro group, a strong electron-withdrawing group, is expected to cause a red-shift (a shift to longer wavelengths) of these absorption maxima compared to unsubstituted indole. nih.gov The photolysis of 7-nitroindoline (B34716) derivatives, for instance, has been monitored by observing changes in their UV-Vis spectra, with absorption maxima reported around 350 nm. nih.gov

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.orgnih.gov This technique can unambiguously establish the connectivity of atoms, bond lengths, bond angles, and stereochemistry. For a novel compound like this compound, obtaining a single crystal suitable for X-ray diffraction would provide incontrovertible proof of its structure.

The process involves irradiating a single crystal with a beam of X-rays and measuring the diffraction pattern produced. wikipedia.org The analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the positions of the individual atoms can be determined. nih.gov In studies of tryptamine derivatives, X-ray crystallography has been used to confirm the structures of synthetic products and their precursors, providing precise geometric parameters. doaj.orgresearchgate.netnih.gov For example, the crystal structure of a tryptamine derivative would reveal the planarity of the indole ring and the conformation of the ethylamine side chain. nih.gov

Information Obtained from X-ray Crystallography

| Parameter | Description | Reference |

|---|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | mdpi.com |

| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-N, N-O). | researchgate.netnih.gov |

| Bond Angles | The angles between adjacent bonds. | researchgate.netnih.gov |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. | nih.gov |

| Absolute Configuration | The absolute spatial arrangement of atoms for chiral molecules. | nih.gov |

| Intermolecular Interactions | Details of hydrogen bonding and other non-covalent interactions in the crystal lattice. | nih.govmdpi.com |

Elemental Analysis (CHNOS) for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, oxygen, and sulfur in a compound. This data is used to verify the empirical formula of a newly synthesized substance, which is the simplest whole-number ratio of atoms in the molecule.

For this compound (C₁₀H₁₁N₃O₂), the theoretical elemental composition can be calculated from its molecular formula. A sample of the purified compound would be combusted under controlled conditions, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. The experimental percentages obtained for C, H, and N must agree with the calculated theoretical values within a narrow margin of error (typically ±0.4%) to confirm the empirical formula and support the compound's purity. Several studies on novel indole derivatives report the use of elemental analysis to confirm their proposed structures. asianpubs.org

Theoretical Elemental Composition of C₁₀H₁₁N₃O₂

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 58.53% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 5.41% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 20.48% |

| Oxygen | O | 15.999 | 2 | 31.998 | 15.59% |

| Total | | | | 205.217 | 100.00% |

Thermal Analysis (DSC/TGA) for Material Characterization in Research Contexts

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical properties of materials as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline compound like this compound, DSC is used to determine its melting point, which is a key indicator of purity. A sharp endothermic peak on the DSC curve corresponds to the melting temperature. Impurities typically cause a broadening and depression of the melting peak. Studies on nitroaromatic compounds have utilized DSC to determine melting temperatures and assess thermal stability. doaj.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to determine the thermal stability and decomposition profile of a compound. For this compound, the TGA curve would show the temperature at which the compound begins to decompose, which is particularly relevant for a nitro-containing compound that may have energetic properties. The TGA of related nitroaromatic compounds has been studied to determine their maximum thermal decomposition temperatures. doaj.org

Biological Activity and Mechanistic Research on 2 7 Nitro 1h Indol 3 Yl Ethylamine Analogs

Investigation of Enzyme Inhibition Profiles

The functionalization of the 2-(7-Nitro-1H-indol-3-yl)ethylamine scaffold has been explored to develop inhibitors for a range of enzymes implicated in various diseases.

Cholinesterase Enzyme Modulation (AChE and BuChE)

While direct studies on this compound analogs as cholinesterase inhibitors are not extensively reported, research on related indole-based structures suggests potential activity. For instance, a series of indole-isoxazole carbohydrazide (B1668358) derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease. nih.gov One compound in this series demonstrated significant AChE inhibition with an IC50 value of 29.46 ± 0.31 µM, exhibiting competitive inhibition. nih.gov This suggests that the indole (B1671886) core can serve as a valuable pharmacophore for the design of cholinesterase inhibitors. Further investigation into the impact of the 7-nitro substitution and the ethylamine (B1201723) side chain is warranted to determine the specific modulatory effects of this compound analogs on these enzymes.

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |

| Indole-isoxazole carbohydrazide derivative | AChE | 29.46 ± 0.31 | Competitive |

Cyclooxygenase (COX-2) Inhibition

The development of selective cyclooxygenase-2 (COX-2) inhibitors is a key strategy in the creation of anti-inflammatory drugs with reduced gastrointestinal side effects. nih.gov Indole derivatives, such as indomethacin, are known non-selective COX inhibitors. nih.gov Research into new indole derivatives has aimed to achieve COX-2 selectivity. Studies on various synthesized indole derivatives have shown significant anti-inflammatory activity, with some compounds exhibiting selective inhibition of COX-2 expression and a better safety profile regarding ulcerogenic potential. nih.gov While specific data on this compound analogs is scarce, the known anti-inflammatory potential of the indole scaffold suggests that these analogs could be promising candidates for COX-2 inhibition. nih.gov

Kinase Inhibition Profiles (e.g., EGFR, VEGFR-2, BRAFV600E)

Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them important therapeutic targets. The azaindole framework, a bioisostere of indole, has been successfully utilized in the design of various kinase inhibitors. nih.gov For example, 7-azaindole (B17877) derivatives have been developed as potent inhibitors of Aurora kinases and Cdc7 kinase. nih.gov

Furthermore, a series of 2,2'-dithiobis(1H-indole-3-alkanamides) have been evaluated as inhibitors of epidermal growth factor receptor (EGFR) and pp60v-src protein tyrosine kinases. biomolther.org The inhibitory activity against EGFR tyrosine kinase was found to be dependent on the length of the alkane chain, with propanamides being the most effective. biomolther.org One N-benzylamide derivative was particularly potent, with an IC50 of 0.85 microM. biomolther.org These findings highlight the potential of the indole scaffold in designing kinase inhibitors. The introduction of a nitro group at the 7-position of the indole ring in this compound analogs could influence their kinase inhibitory profiles, a hypothesis that requires further investigation.

| Compound Class | Target Kinase | Key Findings |

| 7-Azaindole derivatives | Aurora kinases, Cdc7 kinase | Orally active inhibitors have been designed. |

| 2,2'-dithiobis(1H-indole-3-alkanamides) | EGFR, pp60v-src | Propanamide derivatives showed the most effective EGFR inhibition (IC50 = 0.85 µM for an N-benzylamide derivative). |

Monoamine Oxidase-A (MAO-A) Enzyme Interactions

Monoamine oxidases (MAOs) are key enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases. Research has shown that 7-nitroindazole, a compound structurally related to the 7-nitroindole (B1294693) core, can inhibit monoamine oxidase-B (MAO-B). nih.gov This finding suggests that the 7-nitro substitution may play a role in MAO inhibition. nih.gov

Further studies on 5-nitroindole (B16589) derivatives have identified potent and selective MAO-B inhibitors. nih.gov While these studies focus on the 5-nitro position, they underscore the potential of the nitroindole scaffold for MAO inhibition. The specific interactions of this compound analogs with MAO-A would need to be determined through dedicated enzymatic assays to understand their potential as MAO-A modulators.

Topoisomerase IV and DNA Gyrase Decatenation Activity Inhibition

Bacterial topoisomerases, including DNA gyrase and topoisomerase IV, are validated targets for antibacterial agents. nih.govontosight.ai Novel bacterial topoisomerase inhibitors (NBTIs) are being developed to combat antibiotic resistance. nih.gov While direct studies on this compound analogs are limited, research on other indole-containing compounds provides insights. For instance, novel myrtucommulone analogs have been identified as potent inhibitors of both DNA gyrase and Topo IV. nih.gov Similarly, certain tricyclic novel bacterial topoisomerase inhibitors have demonstrated potent inhibition of S. aureus DNA gyrase and TopoIV. nih.gov These examples suggest that the indole scaffold can be effectively utilized to design inhibitors of bacterial topoisomerases. The presence of the 7-nitro group and the ethylamine side chain in the target analogs would likely influence their binding and inhibitory activity against these enzymes.

Receptor Binding and Modulation Studies

The ethylamine side chain at the 3-position of the indole ring in this compound is a classic feature of tryptamines, which are known to interact with various receptors, particularly serotonin (B10506) (5-HT) receptors.

Research on ring-substituted N,N-diallyltryptamine analogs has provided valuable information on how substitutions on the indole ring affect receptor binding profiles. nih.gov These studies have shown that most of the tested tryptamine (B22526) derivatives bind to a range of receptors including serotonin receptors (5-HT1A, 5-HT2A), sigma sites, α2-adrenoceptors, dopaminergic D3 receptors, and histaminergic H1 receptors. nih.gov The affinity for these receptors is influenced by the nature and position of the substituent on the indole ring. For example, a multiple regression analysis indicated that 5-HT2A and 5-HT1A receptors make positive and negative contributions, respectively, to the head twitch response potency, a behavioral proxy for hallucinogenic effects. nih.gov

Serotonin Receptor (5-HT) Binding Affinity and Functional Agonism

The structural similarity of indole-based compounds to serotonin has prompted extensive investigation into their activity at serotonin (5-HT) receptors. These receptors are a large family of G protein-coupled receptors (GPCRs) that mediate a wide array of functions in the central and peripheral nervous systems. nih.gov

Research has focused on how modifications to the indole ring and the ethylamine side chain influence binding affinity and functional activity (agonist, antagonist, or inverse agonist) at different 5-HT receptor subtypes. For instance, a series of rotationally restricted phenolic analogs of serotonin, where the 5-hydroxyindole (B134679) moiety was replaced with a dihydropyrano[3,2-e]-indole system, demonstrated a significant shift in selectivity. These analogs showed lower affinity for 5-HT1 receptors but equal or greater affinity for 5-HT2 receptors. nih.gov Compounds like 1-(2-aminoethyl)-8,9-dihydropyrano[3,2-e]indole and its 3-methyl derivative were confirmed as selective 5-HT2 receptor agonists, capable of stimulating phosphatidylinositol turnover, a key signaling event for this receptor subtype. nih.gov This suggests that the conformation of the aminoethyl side chain is a critical determinant for differential binding between 5-HT1 and 5-HT2 receptor subtypes. nih.gov

Further studies on other indole derivatives, such as 5-[(3-nitropyrid-2-yl)amino]indoles, have identified novel serotonin agonists with selectivity for the 5-HT1D receptor. nih.gov The most recently classified member of the family, the 5-HT7 receptor, has also been a target of interest due to its role in mood, perception, and circadian rhythms. nih.gov The functional activity of ligands at this receptor is complex; antagonists often display inverse agonist properties due to the receptor's constitutive activity. nih.gov Substituted N-benzylphenethylamines, while not direct indole analogs, have shown very high affinity and full efficacy as agonists at 5-HT2A and 5-HT2C receptors, with potencies in the subnanomolar to low nanomolar range, comparable to LSD. nih.gov

Table 1: 5-HT Receptor Binding and Functional Data for Select Indole Analogs This table is interactive. You can sort and filter the data.

| Compound/Analog Class | Target Receptor(s) | Key Findings | Reference(s) |

| Dihydropyrano[3,2-e]indole derivatives | 5-HT1, 5-HT2 | Lower affinity for 5-HT1, equal or greater affinity for 5-HT2. Act as selective 5-HT2 agonists. | nih.gov |

| 5-[(3-nitropyrid-2-yl)amino]indoles | 5-HT1D | Selective agonists for the 5-HT1D receptor. | nih.gov |

| Substituted N-benzylphenethylamines | 5-HT2A, 5-HT2C | Very high affinity and full agonist efficacy at 5-HT2A/2C receptors. | nih.gov |

| 1-(2-aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole | 5-HT2 | High affinity and potency as a selective 5-HT2 receptor agonist. | nih.gov |

Interleukin-1 Receptor (IL-1R1) Modulation

The Interleukin-1 Receptor Type 1 (IL-1R1) is a critical component of the inflammatory signaling cascade, mediating the effects of the potent pro-inflammatory cytokines IL-1α and IL-1β. nih.gov Given its central role in inflammation, which is a hallmark of numerous diseases including neurodegenerative disorders and cancer, IL-1R1 has emerged as a significant therapeutic target. nih.govnih.gov The binding of IL-1 to IL-1R1 initiates a signaling pathway that contributes to immune responses, fever, and the regulation of stress. nih.gov High expression of IL-1R1 has been linked to poor prognosis and therapeutic resistance in some cancers, fostering an immunosuppressive tumor microenvironment. nih.gov Research into compounds that can modulate this receptor is therefore of high interest. While direct studies on this compound analogs are not specified in the provided results, the broader context of indole-containing structures and inflammation suggests a potential avenue for investigation. For instance, an indole derivative, DPIE [2-(1,2-diphenyl-1H-indol-3-yl)ethanamine], was found to augment pro-inflammatory cytokine production in cells stimulated with IL-1β, indicating an interaction with the IL-1 signaling pathway. nih.gov

Modulation of Cellular Pathways

Beyond direct receptor binding, indole-based compounds can exert their biological effects by modulating intracellular signaling cascades and gene expression.

Cytokine Production Regulation (e.g., IL-1β, TNF-α, IL-6, IL-8)

Analogs of this compound are implicated in the regulation of key inflammatory cytokines. The overexpression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) is a feature of many chronic inflammatory diseases. nih.govnih.gov

Compounds capable of inhibiting the production of these cytokines are considered to have significant therapeutic potential. For example, studies on compounds isolated from Penicillium polonicum, including indole 3-carboxylic acid, demonstrated a highly significant inhibitory effect on the production of TNF-α, IL-1β, and IL-6 in RAW 264.7 macrophage cells. nih.gov Similarly, research on the human microglial cell line HMC3 has shown that certain molecules can reduce the inflammatory response by inhibiting the release of pro-inflammatory factors like IL-6 and TNF-α. researchgate.netpreprints.org This inhibition is often linked to the suppression of key signaling pathways like NF-κB. nih.govresearchgate.net The differential regulation of these cytokines is complex; for instance, in fibroblast-like synoviocytes, IL-1β is a more potent inducer of IL-6 and IL-8 production compared to TNF-α. nih.gov The ability of indole-based compounds to modulate these cytokine networks underscores their potential as anti-inflammatory agents.

Table 2: Effects of Indole-Related Compounds on Cytokine Production This table is interactive. You can sort and filter the data.

| Compound/Class | Cell Line/Model | Cytokine(s) Affected | Effect | Reference(s) |

| Indole 3-carboxylic acid | RAW 264.7 cells | IL-1β, IL-6, TNF-α | Inhibition | nih.gov |

| 3,5-di-tert-butyl-4-hydroxy-phenyl propionic acid | RAW 264.7 cells | IL-1β, IL-6, TNF-α | Inhibition | nih.gov |

| Tyrosol | RAW 264.7 cells | IL-1β, IL-6, TNF-α | Potent Inhibition | nih.gov |

| 3-iodothyronamine (T1AM) | HMC3 microglial cells | IL-6, TNF-α | Inhibition | researchgate.netpreprints.org |

G-quadruplex DNA Binding and c-Myc Downregulation

A novel and promising strategy in cancer therapy involves targeting non-canonical DNA structures known as G-quadruplexes (G4s). mdpi.com These four-stranded structures can form in guanine-rich sequences, which are notably present in the promoter regions of many oncogenes, including the well-known c-Myc gene. scispace.com The c-Myc proto-oncogene is a central regulator of cell proliferation and is overexpressed in a wide variety of human cancers. scispace.com

Stabilization of the G-quadruplex structure in the c-Myc promoter can act as a transcriptional repressor, effectively silencing the gene and reducing the levels of the c-Myc protein. scispace.comnih.gov This has led to the design and synthesis of small molecules that can selectively bind to and stabilize these G4 structures. nih.gov Research has identified various compounds, including isaindigotone (B10849447) and indolizinone derivatives, that selectively recognize the c-Myc promoter G-quadruplex. scispace.comnih.gov For example, a specific indolizinone derivative was shown to selectively bind the c-Myc G4, stabilize it, and consequently down-regulate the transcription of the c-Myc oncogene in human cancer cell lines. scispace.com Other studies have identified synthetic amino acids that can bind to the c-Myc G4 sequence, suggesting a potential role in anticancer activity. nih.gov This mechanism, which involves interfering with a fundamental process of gene transcription, represents a distinct and powerful approach for the development of novel anticancer agents based on indole-related scaffolds. nih.gov

Induction of Cell Apoptosis and Cell Cycle Arrest

Analogs of this compound have demonstrated the ability to interfere with the fundamental processes of cell division and survival in cancer cells. Research has shown that certain 2-phenylindole (B188600) derivatives can cause a stable arrest of mitotic progression, ultimately leading to cell death. nih.gov For instance, at concentrations of 20–50 nM, specific analogs arrested over 80% of HeLa cells in the G2/M phase of the cell cycle, a critical checkpoint for cell division. nih.gov This cell cycle arrest was followed by apoptosis, or programmed cell death. nih.gov

Further studies on related compounds, such as 2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine, have also confirmed that these indole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting the normal cell cycle progression. nih.gov This mechanism is a hallmark of many effective anticancer agents, as it selectively targets rapidly dividing cells. The arylthioindole (ATI) class of compounds, which are structurally related, also cause cells to undergo apoptosis by hampering mitotic progression. nih.gov

Inhibition of Tubulin Polymerization

A key mechanism behind the anti-proliferative effects of these indole analogs is their ability to inhibit tubulin polymerization. nih.gov Microtubules, which are dynamic polymers of α,β-tubulin heterodimers, are essential for cell structure, transport, and the formation of the mitotic spindle during cell division. nih.gov By disrupting the dynamic equilibrium of microtubule assembly, these compounds prevent proper cellular function and lead to cell death. nih.gov

Arylthioindole (ATI) derivatives, in particular, are potent inhibitors of tubulin polymerization and are known to bind to the colchicine (B1669291) site on β-tubulin. nih.govresearchgate.net Structure-activity relationship studies have revealed that specific substitutions on the indole ring significantly influence this activity. For example, replacing a 3-phenylthio group with a 3-(3,4,5-trimethoxyphenyl)thio group resulted in a 5.8-fold increase in the inhibition of tubulin polymerization. researchgate.net Conversely, introducing a chlorine atom at position 5 of the indole ring did not significantly alter the inhibition of tubulin assembly but did reduce cytotoxicity in MCF-7 cells. researchgate.net The introduction of a 7-fluoro atom in one analog series resulted in the most potent tubulin polymerization inhibitor, acting as a hydrogen bond acceptor with the αVal181 residue in the binding pocket. nih.gov

Table 1: Tubulin Polymerization Inhibition by Indole Analogs

| Compound | Modification | Tubulin Assembly IC₅₀ (µM) | Cell Line Growth Inhibition IC₅₀ (nM) |

|---|---|---|---|

| ATI 3 | 2-phenylindole derivative | 3.3 | 52 (MCF-7) |

| Analog 10 | 3-(3,4,5-trimethoxyphenyl)thio group | 2.6 | 34 (MCF-7) |

| Analog 11 | Analog 10 with 2-methyl group | 6.8 | 46 (MCF-7) |

| Analog 14 | Analog 10 with 5-chloro group | 2.6 | > 2-fold reduction vs. 10 |

| Analog 33 | Methoxy group substitution | Potent Inhibition | 19 (NIH3T3 Shh-Light II) |

| Analog 44 | Chlorine atom substitution | Potent Inhibition | 72 (NIH3T3 Shh-Light II) |

Reactive Oxygen Species (ROS) Generation

The biological activity of nitroaromatic compounds is often linked to their metabolic reduction, a process that can generate reactive oxygen species (ROS). The mechanism for compounds like nitrofurantoin (B1679001) involves an NADH-dependent reduction that creates nitroaromatic anion radicals. nih.gov In the presence of oxygen, these radicals can undergo autooxidation, producing superoxide (B77818) (O₂⁻) and leading to oxidative stress, which is toxic to cells. nih.govnih.gov This generation of ROS can damage cellular components, including DNA, lipids, and proteins. nih.gov While direct studies on ROS generation by this compound are not detailed, this established mechanism for nitro-compounds is highly relevant. Cancer cells, due to their high metabolic rate, often exhibit increased baseline ROS levels, making them more susceptible to further oxidative stress induced by external agents. nih.gov The introduction of additional ROS can push these cells past a threshold, triggering apoptotic signals and cell death. nih.gov

Anti-proliferative Activity in Research Cell Lines

Derivatives of this compound have shown significant anti-proliferative activity across a range of cancer cell lines. The inhibition of tubulin polymerization is a primary driver of this activity. nih.govresearchgate.net For example, arylthioindole derivatives demonstrated potent inhibition of MCF-7 human breast carcinoma cell growth, with IC₅₀ values in the nanomolar range, comparable to established anticancer agents like colchicine. researchgate.net

Specifically, an analog with a 3-(3,4,5-trimethoxyphenyl)thio group (compound 10) had an IC₅₀ of 34 nM against MCF-7 cells. researchgate.net The introduction of a methyl group at position 2 (compound 11) only marginally affected this potency (IC₅₀ = 46 nM). researchgate.net Furthermore, certain 2-phenylindole derivatives (compounds 33 and 44) potently inhibited the growth of multi-drug-resistant cell lines, such as NCI/ADR-RES, and also repressed Hedgehog-dependent cancer signaling, which is crucial for the growth of some tumors. nih.gov Other research into 7-nitro-1H-indole-2-carboxylic acid derivatives identified a potent inhibitor of fructose-1,6-bisphosphatase (FBPase), an enzyme involved in glucose metabolism, with an IC₅₀ of 0.99 μM, highlighting another avenue through which indole derivatives can exert anti-proliferative effects.

Investigation of Antituberculosis Activity and Nitro Reduction Mechanisms

Nitro-containing compounds are a cornerstone of modern antituberculosis therapy. Agents like delamanid (B1670213) and pretomanid (B1679085) require bioreductive activation by the deazaflavin-dependent nitroreductase (Ddn) enzyme within mycobacteria to exert their effect. nih.gov This pathway is critical for their mechanism of action. Research into 3,5-dinitrobenzylsulfanyl tetrazoles has shown that both nitro groups are essential for high antitubercular activity, which proceeds through this Ddn activation pathway. nih.gov

The mechanism of action for nitroheterocyclic antibiotics is founded on their reduction by bacterial enzymes. This reduction leads to the formation of toxic chemical species that disrupt the life cycle of the bacteria. This principle suggests that this compound and its analogs, by virtue of their nitro group, are strong candidates for investigation as antitubercular agents, with their activity likely dependent on similar nitroreductase-mediated activation within Mycobacterium tuberculosis.

Research into Antiviral Activity (e.g., HIV-1, RNA/DNA viruses)

The indole nucleus is a privileged scaffold in the development of antiviral agents. Research into indole derivatives has demonstrated activity against a range of viruses. For example, a water-soluble derivative of indole-3-carboxylic acid was found to have a reliable antiviral effect against SARS-CoV-2 in vitro. nih.gov At a concentration of 52.0 μM, this compound completely inhibited the replication of the virus and demonstrated a high selectivity index of 78.6. nih.gov

In other research, 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenylacetamide derivatives were identified as novel inhibitors of human respiratory syncytial virus (RSV) replication in vitro. The study elucidated that these compounds work by inhibiting membrane fusion and interfering with the viral genome replication/transcription stage. These findings underscore the potential of the indole framework, including analogs of this compound, as a foundation for the design of new antiviral therapeutics.

Research into Antimicrobial and Antifungal Activities

Indole derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities. A series of novel 2-(1H-indol-3-yl)-N-(3,4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives were synthesized and evaluated for their in vitro activity against various Gram-positive and Gram-negative bacteria, as well as five fungal species.

Further studies on new indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have shown promising results. These compounds possessed a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against tested microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida krusei. One indole-triazole derivative (compound 3d) showed excellent activity against MRSA, superior to the standard ciprofloxacin. The presence of a chloro substituent on the phenyl group attached to the side chain was noted to be beneficial for activity. Similarly, N-((10-nitro-1H-indolo[1,2-c]quinazolin-12-yl)methylene)benzenamines, which feature a nitro-indole core, were reported as potent antimicrobial compounds.

Table 2: Antimicrobial/Antifungal Activity of Indole Analogs

| Compound Class/Derivative | Target Microorganism | Activity (MIC in µg/mL) |

|---|---|---|

| Indole-thiadiazole (2c) | MRSA | Excellent activity, better than ciprofloxacin |

| Indole-triazole (3d) | MRSA | Excellent activity, better than ciprofloxacin |

| Indole-triazole (3h) | S. aureus, E. coli, B. subtilis | 6.25 |

| General Indole-Triazole/Thiadiazole | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125 - 50 |

Antioxidant Activity Investigations

The antioxidant potential of indole derivatives is a significant area of scientific inquiry, largely owing to the indole nucleus's ability to donate electrons and scavenge free radicals. unica.itresearchgate.net The antioxidant activity of tryptamine, the parent structure of many of these analogs, is primarily associated with the nitrogen atom of the indole ring. acs.orgnih.govresearchgate.net Research into analogs of this compound focuses on how various substituents on the indole ring and the ethylamine side chain modulate this intrinsic antioxidant capacity.

Investigations into the antioxidant properties of these compounds typically employ a variety of in vitro assays to assess their radical-scavenging and reducing capabilities. Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, as well as the Ferric Reducing Antioxidant Power (FRAP) assay. unica.ite3s-conferences.org

The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. e3s-conferences.org Similarly, the ABTS assay evaluates the capacity of a compound to scavenge the ABTS radical cation. nih.govresearchgate.net The FRAP assay, conversely, measures the ability of a substance to reduce the ferric iron (Fe³⁺) to the ferrous iron (Fe²⁺) form. e3s-conferences.org

Research indicates a strong relationship between the chemical structure of indole analogs and their antioxidant activity. The presence, position, and electronic nature of substituents on the indole ring are critical. unica.itijpsonline.com Generally, electron-donating groups attached to the indole nucleus enhance antioxidant activity, while electron-withdrawing groups tend to diminish it. rsc.org For instance, studies on ethenyl indoles revealed that analogs with electron-donating substituents exhibited antioxidant properties comparable to vitamin E, whereas those with strong electron-withdrawing groups showed weak or no activity. rsc.org

The nitro group (NO₂) is a potent electron-withdrawing group. nih.gov Its presence on the indole ring, as in this compound, is expected to decrease the electron density of the indole nucleus, thereby reducing its ability to donate an electron or a hydrogen atom to a free radical. This deactivating effect can lead to lower antioxidant activity compared to unsubstituted tryptamine or tryptamine analogs with electron-donating substituents. rsc.orgnih.gov

In a study of various C-3 substituted indole derivatives, compounds were evaluated for their ability to scavenge DPPH radicals and protect human red blood cells from oxidative hemolysis induced by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). nih.gov One derivative featuring a pyrrolidinedithiocarbamate moiety at the C-3 position showed the most significant radical scavenging activity. nih.gov This highlights that modifications at the C-3 position can substantially influence antioxidant potential. nih.gov

The table below summarizes the antioxidant activity of selected indole analogs from various research findings.

| Compound/Analog | Assay | Finding | Reference |

|---|---|---|---|

| Indole derivative with pyrrolidinedithiocarbamate moiety (Compound 12) | DPPH Radical Scavenging | Showed the highest scavenging activity (38%) among the tested derivatives. | nih.gov |

| Gramine (Compound 1) | DPPH Radical Scavenging | Low scavenging activity (5%). | nih.gov |

| Indole derivative with dithiocarbamate (B8719985) moiety (Compound 11) | DPPH Radical Scavenging | High scavenging activity (31%). | nih.gov |

| Various C-3 substituted indoles (Compounds 4, 5, 7, 8, 12) | AAPH-induced Hemolysis Inhibition | Protected red blood cells against oxidative hemolysis (78-84%), comparable to the standard Trolox (86%). | nih.gov |

| Ethenyl indole with hydroxy substituent | DPPH Radical Scavenging | Good antioxidant properties with an IC₅₀ value of ~24 μM, comparable to vitamin E (~26 μM). | rsc.org |

| Ethenyl indoles with electron-withdrawing groups | DPPH Radical Scavenging | Weak or no antioxidant activity observed. | rsc.org |

| Tryptamine | Computational Kinetics (reaction with HOO•) | Overall rate constant of 3.71 × 10⁴ M⁻¹ s⁻¹, suggesting noticeable scavenging activity. | acs.orgnih.gov |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Nitro Group Position and Substitution on Biological Activity and Binding

Electrophilicity Enhancement via Nitro Substitution

The introduction of a nitro group, an electron-withdrawing substituent, significantly enhances the electrophilic character of the indole (B1671886) ring. researchgate.net This increased electrophilicity makes the indole scaffold more susceptible to reactions with electron-rich species. researchgate.net The electron-withdrawing properties of the nitro group are predicted to have a dramatic effect on the chemistry of a nitroaromatic compound. nih.gov This alteration in electronic properties can favor interactions with nucleophilic sites within protein structures, such as enzymes, potentially leading to their inhibition. nih.gov

Role of Nitro Reduction in Mechanistic Activity

The biological activity of many nitro compounds is intrinsically linked to the metabolic reduction of the nitro group. svedbergopen.com This reductive process, catalyzed by nitroreductase enzymes, can lead to the formation of reactive intermediates like nitroso and N-hydroxylamino derivatives, and ultimately the corresponding amino group. svedbergopen.comnih.govwikipedia.org These reactive species can covalently bind to cellular macromolecules like DNA, leading to cytotoxic effects. nih.gov

The reduction of the nitro group to an amine dramatically alters the electronic properties of the molecule, shifting it from strongly electron-withdrawing to electron-donating. nih.gov This transformation can be critical for the compound's mechanism of action, either by activating a prodrug or by altering its interaction with biological targets. nih.govnih.gov The process of nitroreduction is a key consideration in the design of nitro-containing therapeutic agents. nih.gov

Influence of Indole Ring Substitutions on Receptor Affinity and Biological Potencyresearchgate.netchula.ac.thmdpi.com

Substituents on the indole ring play a crucial role in determining the receptor affinity and biological potency of indole derivatives. The indole moiety is a common scaffold in many biologically active compounds due to its ability to mimic peptide structures and bind to various enzymes and receptors. researchgate.netchula.ac.th The nature and position of these substituents can fine-tune the interactions with specific biological targets.

Modulation of IL-1β:IL1R1 Binding by Indole Substituents

The interleukin-1 (IL-1) signaling pathway, which involves the binding of IL-1β to its receptor IL-1R1, is a key mediator of inflammation. nih.gov While direct studies on the modulation of IL-1β:IL1R1 binding by 2-(7-Nitro-1H-indol-3-yl)ethylamine are not specified, the general principles of indole chemistry suggest that substituents on the indole ring could influence this interaction. For instance, synthetic peptides have been shown to modulate IL-1β-induced inflammatory responses. nih.gov Given that indole derivatives can mimic peptide structures, it is plausible that specific substitutions on the indole ring could be designed to interact with the IL-1β:IL1R1 binding site and modulate its activity. researchgate.net

Effects of Substituents on 5-HT2A Receptor Affinity

The affinity of indole ethylamine (B1201723) derivatives for the 5-HT2A receptor is significantly influenced by substituents on the indole ring. Generally, any substitution on the amine of indolylalkylamines tends to decrease affinity for the 5-HT2A receptor. ebi.ac.uknih.govmaps.org However, certain substitutions can lead to high affinity and selectivity. For example, N-(4-bromobenzyl) substitution has been shown to result in compounds with high affinity for 5-HT2A receptors. ebi.ac.uknih.govmaps.org

The electronic properties and the size of the substituents can affect the binding interactions. For instance, in related heterocyclic systems, the presence of bulky substituents can alter the orientation of the molecule within the binding pocket, thereby affecting receptor affinity. nih.gov

Role of the Ethylamine Side Chain Modifications in Bioactivitynih.gov

Modifications to the ethylamine side chain of indole derivatives can have a profound impact on their biological activity. The ethylamine side chain is a common feature in many neuroactive compounds and its length, flexibility, and substituents can influence receptor binding and functional activity.

In a study of diazatricyclodecane derivatives with an indole-containing side chain, the introduction of an indolic chain resulted in a significant decrease in µ-receptor affinity compared to a similar compound without this specific side chain. nih.gov This suggests that the nature of the side chain is critical for optimal interaction with the receptor. Molecular docking studies have indicated that the positioning of the core ring structure, which is influenced by the side chain, is crucial for binding affinity. nih.gov Even slight shifts in the orientation of the ring, caused by modifications to the side chain, can lead to reduced ligand binding. nih.gov

Interactive Data Table: Impact of Indole Ring Substituents on Biological Activity

| Compound/Modification | Target | Effect on Activity/Affinity | Reference |

| Nitro group at C2, C5, or C6 | General | Measurable mutagenic activity | nih.gov |

| Nitro group at C4 or C7 | General | Weakly or non-mutagenic | nih.gov |

| N-(4-bromobenzyl) substitution | 5-HT2A Receptor | High affinity | ebi.ac.uknih.govmaps.org |

| General amine substitution | 5-HT2A Receptor | Decreased affinity | ebi.ac.uknih.govmaps.org |

| Indolic chain introduction | µ-Receptor | 23-fold lower affinity | nih.gov |

| C6-Br substitution | PPARα | Enhanced bioactivity | nih.gov |

Rational Design Principles for Novel 7-Nitroindole-Ethylamine Analogs

The rational design of new analogs of this compound is a multifaceted process that leverages computational modeling and synthetic chemistry to predict and create molecules with improved biological profiles. Key to this endeavor is a deep understanding of how specific structural modifications influence the interaction of the molecule with its biological target.

Scaffold Modification and Isosteric Replacements

The 7-nitroindole (B1294693) core is a critical pharmacophore, and modifications to this scaffold can have profound effects on activity. One of the primary considerations in modifying this scaffold is the bioisosteric replacement of the nitro group. While the nitro group can be important for target engagement, it is sometimes associated with metabolic liabilities. Therefore, replacing it with other electron-withdrawing groups that mimic its electronic and steric properties is a common strategy.

For instance, in a study on related indole derivatives, the trifluoromethyl (CF3) group was successfully used as a bioisostere for an aliphatic nitro group. nih.govnih.gov This substitution not only maintained but in some cases enhanced the potency of the compounds while also improving their metabolic stability in vitro. nih.govnih.gov Another potential bioisosteric replacement for the nitro group is the cyano (-CN) group, which is a smaller, linear group that is also strongly electron-withdrawing. While direct studies on this compound are limited, research on other indole-based compounds provides a strong rationale for exploring such modifications.

A summary of potential scaffold modifications and isosteric replacements based on established medicinal chemistry principles is presented in the table below.

| Original Group | Position on Scaffold | Potential Isosteric Replacement | Rationale for Replacement |

| 7-Nitro (-NO2) | Indole Ring | Trifluoromethyl (-CF3) | Improve metabolic stability, maintain electron-withdrawing nature. nih.govnih.gov |

| 7-Nitro (-NO2) | Indole Ring | Cyano (-CN) | Mimic electron-withdrawing properties with a different steric profile. |

| Indole C7-H | Indole Ring | Nitrogen (forming 7-azaindole) | Alter hydrogen bonding potential and electronic properties. researchgate.net |

Exploring Flexible Elements and Structural Scaffolds

The ethylamine side chain of this compound provides a degree of conformational flexibility that can be crucial for optimal interaction with a binding site. The length and nature of this linker can be systematically varied to probe the spatial requirements of the target.

In the broader context of drug design, flexible linkers, often composed of repeating units of glycine (B1666218) and serine (e.g., (G4S)n), are used to connect different pharmacophoric elements. harvard.edu The length and composition of these linkers can be adjusted to control the distance and relative orientation of the connected moieties. For indole-ethylamine derivatives, extending or constraining the ethylamine linker could influence binding affinity and selectivity. For example, incorporating rigid elements like cyclopropane (B1198618) rings or double bonds within the linker can lock the conformation into a more favorable orientation for binding. Conversely, longer, more flexible chains could allow the indole nucleus to access deeper binding pockets. nih.gov

Furthermore, the entire 7-nitroindole scaffold can be replaced by alternative heterocyclic systems that maintain a similar spatial arrangement of key functional groups. This "scaffold hopping" approach can lead to the discovery of novel chemotypes with improved properties. Potential alternative scaffolds could include benzimidazoles, indazoles, or other nitrogen-containing heterocycles that can present a similar vector for the ethylamine side chain and a mimic of the nitro group's interactions.

The table below outlines some design considerations for exploring flexible elements and alternative scaffolds.

| Design Strategy | Modification Example | Objective |